molecular formula C13H11N3 B182973 3-(1H-benzimidazol-2-yl)aniline CAS No. 7596-74-9

3-(1H-benzimidazol-2-yl)aniline

Cat. No.: B182973
CAS No.: 7596-74-9
M. Wt: 209.25 g/mol
InChI Key: JHTBOVFZNCAYFZ-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)aniline is a heterocyclic aromatic compound with the molecular formula C13H11N3. It consists of a benzimidazole ring fused to an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)aniline typically involves the condensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product in high yield . Microwave-assisted synthesis has also been reported, providing better yields and reduced reaction times .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives, such as amines.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)aniline
  • 4-(1H-Benzimidazol-2-yl)aniline
  • 2-Phenylbenzimidazole

Uniqueness

3-(1H-Benzimidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the aniline moiety on the benzimidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other benzimidazole derivatives .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBOVFZNCAYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324993
Record name 3-(1H-benzimidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7596-74-9
Record name 7596-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408147
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Record name 3-(1H-benzimidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-2-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are benzimidazole derivatives, like 3-(1H-benzimidazol-2-yl)aniline, considered promising for antihypertensive drug development?

A1: The benzimidazole ring is a prominent pharmacophore in medicinal chemistry, and substituted benzimidazoles have shown potential for various therapeutic applications. [] Notably, some Angiotensin II Receptor Blockers (ARBs) like Telmisartan and Milfasartan, clinically used as antihypertensives, contain the benzimidazole moiety in their structure. [] This structural similarity suggests that appropriately substituted benzimidazoles, like this compound, could also exhibit antihypertensive activity, potentially by interacting with angiotensin receptors or other targets within the renin-angiotensin system.

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